

Biochemical Properties and Mechanism of Action

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Compound of Interest

Compound Name: MM 54

Cat. No.: B15602616

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MM 54 is a potent and selective competitive antagonist of the apelin receptor (APJ), a G-protein coupled receptor involved in cardiovascular regulation and angiogenesis. Its design as a bivalent ligand contributes to its high affinity for the APJ receptor.^{[1][2]} By blocking the binding of the endogenous ligand, apelin, **MM 54** inhibits downstream signaling pathways, such as the inhibition of cAMP accumulation.

ALX 40-4C is a small peptide inhibitor of the chemokine receptor CXCR4, a key receptor in HIV-1 entry and cancer metastasis.^{[3][4]} Additionally, ALX 40-4C functions as an antagonist of the APJ receptor, albeit with lower potency compared to its effects on CXCR4.^[3] Its mechanism of action involves blocking the binding of the natural ligands, SDF-1 to CXCR4 and apelin to APJ, thereby inhibiting their respective signaling cascades.^{[3][5]}

Quantitative Data Summary

The following tables summarize the key quantitative performance metrics for **MM 54** and ALX 40-4C based on available experimental data.

Table 1: Receptor Binding Affinity and Potency

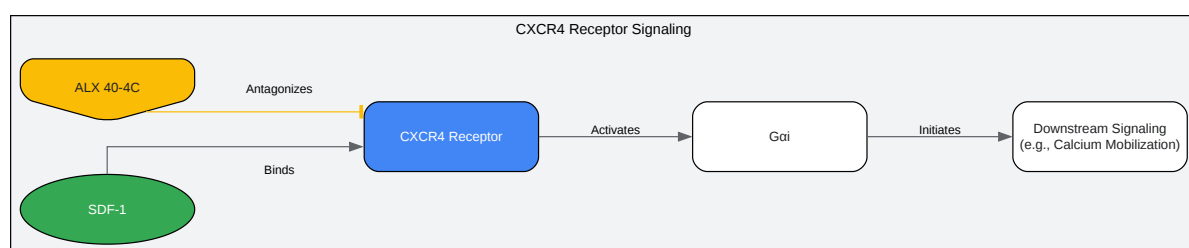
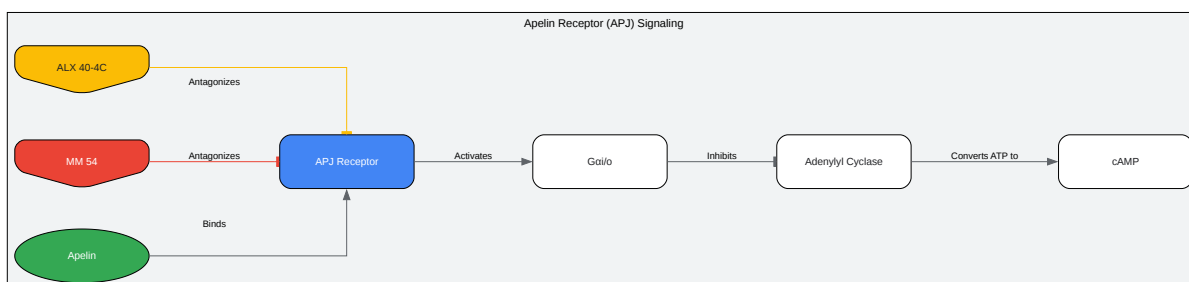
Compound	Target Receptor	Assay Type	Parameter	Value	Reference
MM 54	Apelin (APJ)	Radioligand Binding (CHO-K1-APJ cells)	Ki	82 nM	
Apelin (APJ)	cAMP Accumulation (CHO-K1-APJ cells)	IC50	93 nM		
ALX 40-4C	CXCR4	SDF-1 Binding Inhibition	Ki	1 μ M	[3]
Apelin (APJ)	Apelin Binding Inhibition	IC50	2.9 μ M	[3]	

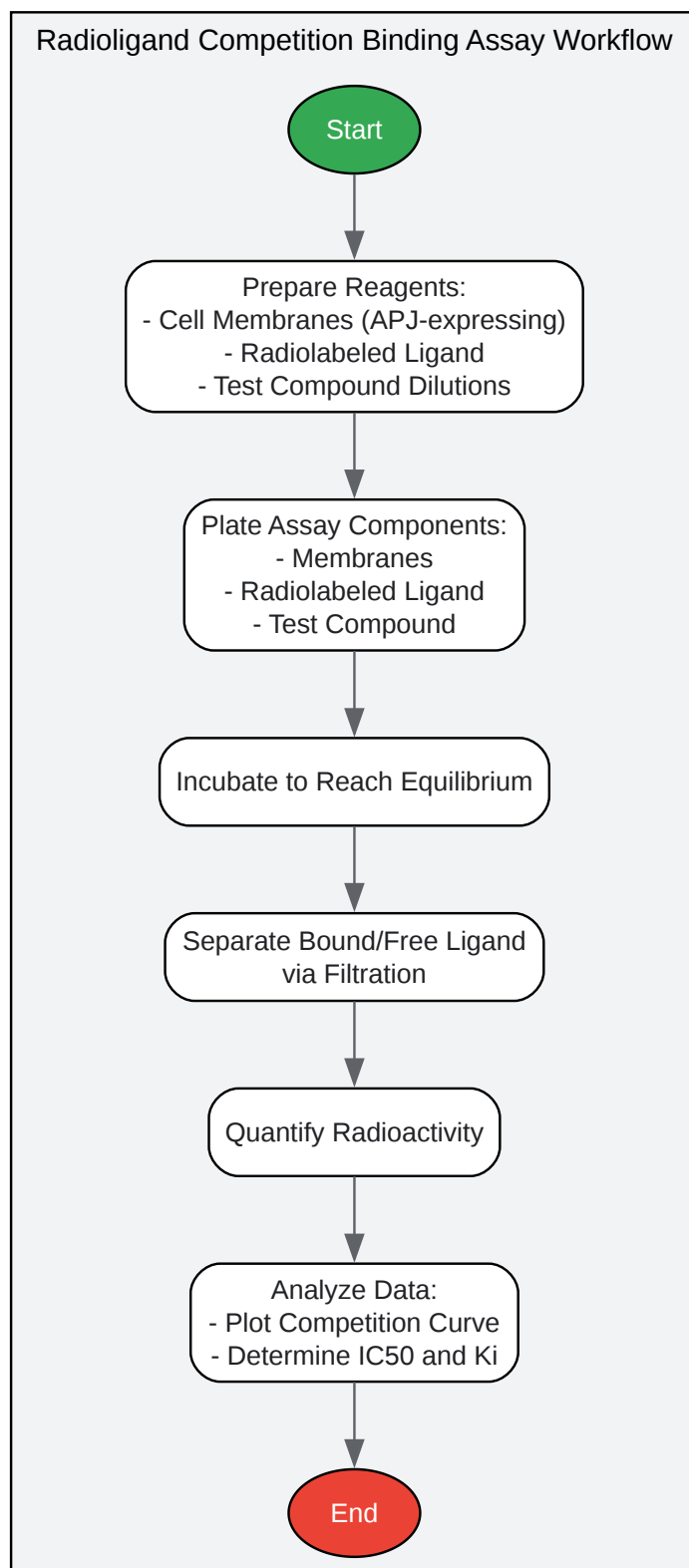
Table 2: Antiviral and Cytotoxic Activity of ALX 40-4C

Virus Strain	Assay Type	Parameter	Value	Reference
HIV-1 NL4-3	Antiviral Activity	EC50	0.34 \pm 0.04 μ g/mL	[3]
HIV-1 HXB2	Antiviral Activity	EC50	0.18 \pm 0.11 μ g/mL	[3]
-	Cytotoxicity	CC50	21 μ g/mL	[3]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by **MM 54** and ALX 40-4C.





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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of a competitive apelin receptor (APJ) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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